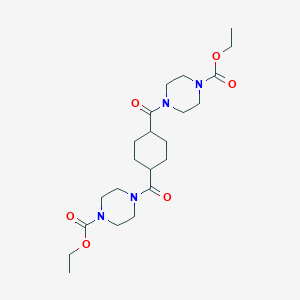![molecular formula C13H11INO+ B261511 1-[2-(4-Iodophenyl)-2-oxoethyl]pyridinium](/img/structure/B261511.png)
1-[2-(4-Iodophenyl)-2-oxoethyl]pyridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-Iodophenyl)-2-oxoethyl]pyridinium, also known as iodoacetylpyridinium (IAP), is a chemical compound that has gained significant attention in scientific research due to its unique properties. IAP is a versatile reagent that can be used for the modification of proteins, peptides, and other biomolecules.
Wirkmechanismus
IAP modifies proteins and peptides by reacting with cysteine residues. The reaction involves the formation of a thioether bond between the cysteine residue and the IAP molecule. This modification can be used for site-specific labeling and cross-linking of proteins.
Biochemical and Physiological Effects:
IAP has been shown to have minimal impact on the biochemical and physiological properties of modified proteins and peptides. The modification of cysteine residues with IAP does not affect protein function, stability, or activity.
Vorteile Und Einschränkungen Für Laborexperimente
IAP has several advantages for lab experiments. It is a versatile reagent that can be used for the modification of a wide range of biomolecules. The synthesis method is relatively simple and yields high purity IAP. However, there are also limitations to the use of IAP. The modification of cysteine residues with IAP is irreversible, which can limit its use for certain applications. Additionally, the reaction between IAP and cysteine residues is pH-dependent, which can affect the efficiency of the reaction.
Zukünftige Richtungen
There are several future directions for the use of IAP in scientific research. One area of interest is the development of new IAP derivatives with improved properties, such as increased reactivity and specificity. Another area of interest is the application of IAP for the modification of other biomolecules, such as carbohydrates and lipids. Additionally, the use of IAP for the preparation of protein bioconjugates with therapeutic applications is an area of active research.
Synthesemethoden
The synthesis of IAP involves the reaction of 4-iodobenzaldehyde with 2-pyridinecarboxaldehyde in the presence of sodium borohydride. The resulting product is then oxidized with pyridinium chlorochromate to form IAP. The synthesis method is relatively simple and yields high purity IAP.
Wissenschaftliche Forschungsanwendungen
IAP has a broad range of applications in scientific research. It is commonly used for the modification of proteins and peptides, including the labeling of cysteine residues, the cross-linking of proteins, and the introduction of fluorescent tags. IAP can also be used for the synthesis of peptide nucleic acids and the preparation of protein bioconjugates.
Eigenschaften
Produktname |
1-[2-(4-Iodophenyl)-2-oxoethyl]pyridinium |
|---|---|
Molekularformel |
C13H11INO+ |
Molekulargewicht |
324.14 g/mol |
IUPAC-Name |
1-(4-iodophenyl)-2-pyridin-1-ium-1-ylethanone |
InChI |
InChI=1S/C13H11INO/c14-12-6-4-11(5-7-12)13(16)10-15-8-2-1-3-9-15/h1-9H,10H2/q+1 |
InChI-Schlüssel |
PYZPELIVKXUDFV-UHFFFAOYSA-N |
SMILES |
C1=CC=[N+](C=C1)CC(=O)C2=CC=C(C=C2)I |
Kanonische SMILES |
C1=CC=[N+](C=C1)CC(=O)C2=CC=C(C=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1-(Furan-3-ylmethyl)-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B261428.png)
![2-[1-(3,4-Difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B261430.png)
![[1-(2-Chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261438.png)
![[1-(3,4-Difluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261445.png)
![2-{[(3,4-Dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B261447.png)


![1-{[4-(1-Azepanylcarbonyl)cyclohexyl]carbonyl}azepane](/img/structure/B261455.png)

![1-{[4-(1-Piperidinylcarbonyl)cyclohexyl]carbonyl}piperidine](/img/structure/B261457.png)


![N-[(3-fluoro-4-methylphenyl)carbamothioyl]biphenyl-4-carboxamide](/img/structure/B261460.png)
